molecular formula C15H13BrN2O4S2 B2405277 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine CAS No. 312943-51-4

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine

Cat. No.: B2405277
CAS No.: 312943-51-4
M. Wt: 429.3
InChI Key: OWUZGMDBJFSQKB-UHFFFAOYSA-N
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Description

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a bromo-substituted benzenesulfonyl group and a nitro-substituted phenyl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Introduction of Substituents: The bromo-benzenesulfonyl and nitro-phenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidines.

Scientific Research Applications

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: May be investigated for its pharmacological properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and nitro groups could affect its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
  • 3-(4-Methyl-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUZGMDBJFSQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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